REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:31]=[CH:30][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:18][N:17]([C:19]([C:21]4[CH:26]=[C:25]([OH:27])[CH:24]=[CH:23][N:22]=4)=[O:20])[CH2:16]3)=[CH:11][C:10]=2[O:28][CH3:29])=[CH:5][CH:4]=1)[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:39][CH2:40][OH:41].O>CN(C=O)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:18][N:17]([C:19]([C:21]4[CH:26]=[C:25]([O:27][CH2:39][CH2:40][OH:41])[CH:24]=[CH:23][N:22]=4)=[O:20])[CH2:16]3)=[CH:11][C:10]=2[O:28][CH3:29])=[CH:30][CH:31]=1)[CH3:2] |f:1.2.3|
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Name
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{3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone
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Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)O)OC)C=C1
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 80° C. for 11 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
Diisopropyl ether was added to the residue
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Type
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CUSTOM
|
Details
|
The precipitated solid was collected on
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Type
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FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)OCCO)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |